N-Ethyl-3-methyl-1,2-oxazol-5-amine
Description
N-Ethyl-3-methyl-1,2-oxazol-5-amine is a heterocyclic compound featuring a five-membered isoxazole ring substituted with an ethyl group at the N-position and a methyl group at the 3-position. These compounds are typically synthesized via Schiff base reactions, where a primary amine reacts with a carbonyl-containing substrate to form an imine (C=N) linkage . Such derivatives are pivotal as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
CAS No. |
68764-59-0 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N-ethyl-3-methyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C6H10N2O/c1-3-7-6-4-5(2)8-9-6/h4,7H,3H2,1-2H3 |
InChI Key |
GVONDJIPXGUCHI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=NO1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methylisoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient.
Industrial Production Methods
Industrial production of N-Ethyl-3-methylisoxazol-5-amine often employs metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . These methods are eco-friendly and produce less waste, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-methylisoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, oximes, and amine derivatives .
Scientific Research Applications
N-Ethyl-3-methylisoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is explored for its potential use in drug development due to its unique pharmacological properties.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-3-methylisoxazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through the formation of stable complexes with target proteins, leading to changes in their activity .
Comparison with Similar Compounds
Structural and Substituent Variations
The substituents on the isoxazole ring significantly influence molecular properties. Below is a comparative analysis of key analogs:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase reactivity toward nucleophilic substitution, whereas electron-donating groups (e.g., ethyl) enhance stability .
- Steric Effects: Bulky substituents (e.g., anthracene) reduce molecular packing efficiency but improve solubility in nonpolar solvents .
Crystallographic and Hydrogen Bonding Patterns
Crystal structures of related compounds reveal consistent intermolecular interactions:
- N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine : Forms R₂²(6) hydrogen-bonded rings via C–H···O interactions (bond length: 2.65–2.72 Å). The dihedral angle between the isoxazole and benzodioxole rings is 7.94°, indicating near-planar geometry .
- 3,4-Dimethyl-N-[(E)-3-nitrobenzylidene]-1,2-oxazol-5-amine : Exhibits π-π stacking (centroid separation: 3.75–3.90 Å) and C–H···π interactions, stabilizing the crystal lattice .
- This compound (inferred) : Expected to form weaker hydrogen bonds (C–H···N/O) due to the absence of strong electron-withdrawing groups, leading to less dense packing.
Software Tools : Structures were resolved using SHELX-97 for refinement and visualized via ORTEP-3 .
Biological Activity
N-Ethyl-3-methyl-1,2-oxazol-5-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Overview of this compound
This compound is characterized by its unique oxazole ring structure, which contributes to its reactivity and interaction with biological targets. The compound is primarily studied for its antimicrobial and anticancer properties, along with other potential therapeutic applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. The compound exhibits activity against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. For instance, derivatives containing the oxazole nucleus have shown significant antibacterial effects and the ability to inhibit biofilm formation in Enterococcus faecium .
| Compound | Activity | Target |
|---|---|---|
| This compound | Antibacterial | Gram-positive and Gram-negative strains |
| Derivatives with oxazole nucleus | Antibiofilm | Enterococcus faecium |
Anticancer Properties
The anticancer potential of this compound has also been explored. It is believed that the compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways. Studies indicate that compounds with similar structural features can inhibit tumor growth and exhibit selective toxicity towards cancer cells while sparing normal cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes involved in critical biochemical pathways. Its activity is mediated through the formation of stable complexes with target proteins, leading to alterations in their function.
Case Studies
- Antimicrobial Study : A recent study demonstrated that this compound derivatives showed varying degrees of antibacterial activity against several pathogenic strains. The structure–activity relationship (SAR) analysis revealed that specific modifications to the oxazole ring could enhance antimicrobial efficacy while reducing toxicity .
- Anticancer Investigation : In another study focused on cancer therapy, derivatives of this compound were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential for development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
